Oxprenolol - 22972-96-9

Oxprenolol

Catalog Number: EVT-3558329
CAS Number: 22972-96-9
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)-2-propanol is an aromatic ether.
A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.
Synthesis Analysis

The synthesis of oxprenolol involves several key steps that typically include the preparation of intermediates such as ortho-aminophenol. A notable synthetic method includes the reaction of o-nitrophenol with potassium nitrate and other reagents under controlled conditions to yield ortho-aminophenol, which can then be further processed to produce oxprenolol. This method emphasizes safety by avoiding combustible gases during the reaction process .

The synthesis can be summarized as follows:

  1. A mixed solution containing potassium nitrate and 2-thienyl acetyl nitrile is prepared.
  2. Nitrogen gas is bubbled through the solution to create an inert atmosphere.
  3. O-nitrophenol is added, followed by a potassium carbonate solution.
  4. The mixture is heated and stirred for a specified duration.
  5. The product undergoes filtration, extraction, dehydration, and recrystallization to obtain ortho-aminophenol .
Molecular Structure Analysis

Oxprenolol has a complex molecular structure that contributes to its pharmacological properties. The compound exists as a racemic mixture of two enantiomers: (R)-(+)-oxprenolol and (S)-(–)-oxprenolol. The stereochemistry plays a significant role in its biological activity.

Molecular Data

  • IUPAC Name: (±)-1-(o-Hydroxy-3-isopropylaminopropoxy)-2-propanol
  • Chemical Formula: C15H23NO3C_{15}H_{23}NO_3
  • Molar Mass: 265.353 g/mol
  • Chirality: Racemic mixture of (R) and (S) forms .
Chemical Reactions Analysis

Oxprenolol undergoes various chemical reactions that are pivotal for its function as a beta-blocker. As a beta-adrenergic antagonist, it primarily interacts with beta receptors in the heart and vascular smooth muscle, leading to decreased heart rate and blood pressure.

Key Reactions

  1. Beta-Adrenergic Blockade: Oxprenolol binds to beta-adrenergic receptors, inhibiting their activation by catecholamines such as epinephrine and norepinephrine.
  2. Serotonin Receptor Interaction: It also acts as an antagonist at serotonin 5-HT receptors, influencing neurotransmitter activity in the brain .
Mechanism of Action

The mechanism of action of oxprenolol involves its competitive antagonism at beta-adrenergic receptors (both β1 and β2). By blocking these receptors, oxprenolol reduces the effects of sympathetic stimulation on the heart and blood vessels.

Process

  1. Binding: Oxprenolol binds to beta receptors on cardiac myocytes and vascular smooth muscle cells.
  2. Inhibition: This binding prevents catecholamines from exerting their effects, leading to decreased heart rate (negative chronotropic effect) and reduced myocardial contractility (negative inotropic effect).
  3. Vasodilation: In peripheral blood vessels, this blockade results in vasodilation and decreased blood pressure .
Physical and Chemical Properties Analysis

Oxprenolol exhibits distinct physical and chemical properties that influence its therapeutic efficacy.

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • pKa Value: Approximately 9.5 (indicating its basic nature).
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Bioavailability: Ranges from 20% to 70%, depending on individual metabolism .
Applications

Oxprenolol is utilized in various clinical settings due to its pharmacological properties:

  1. Cardiovascular Disorders: Primarily prescribed for hypertension, angina pectoris, and arrhythmias.
  2. Anxiety Management: Occasionally used off-label for performance anxiety due to its ability to mitigate physiological symptoms such as palpitations.
  3. Research Applications: Investigated in preclinical studies for potential benefits in conditions like cancer cachexia, where it has shown promise in improving muscle function and reducing weight loss in animal models .
Pharmacological Mechanisms & Molecular Targets

Beta-Adrenoceptor Antagonism & Intrinsic Sympathomimetic Activity (ISA)

Non-Selective β1/β2 Blockade Dynamics

Oxprenolol exhibits competitive antagonism at both β1- and β2-adrenergic receptors with comparable affinity, as evidenced by molecular dynamics simulations. These studies demonstrate that oxprenolol embeds within dipalmitoylphosphatidylcholine (DPPC) lipid bilayers at approximately 1.0 nm from the bilayer center—a position analogous to propranolol but distinct from cardioselective agents like atenolol. This localization facilitates simultaneous interaction with cardiac (β1) and pulmonary/vascular (β2) receptors. Oxprenolol’s non-selectivity arises structurally from:

  • A lipophilic phenoxyalkoxy backbone enabling deep membrane penetration
  • Absence of β1-specific substituents (e.g., atenolol’s para-amide group)Consequently, oxprenolol increases bilayer thickness (+0.3 nm) and area per lipid (+0.05 nm²), reducing membrane fluidity and impairing catecholamine access to receptors. This dual blockade underlies its cardiovascular effects (reduced heart rate, contractility) and bronchoconstrictive risks [1] [4].

Table 1: Receptor Binding Affinities of Selected Beta-Blockers

Compoundβ1 Affinity (Ki, nM)β2 Affinity (Ki, nM)β1:β2 Selectivity Ratio
Oxprenolol6.28.71:1.4
Propranolol3.12.81:0.9
Atenolol1,20015,0001:12.5
S-Oxprenolol*5.98.11:1.4

*S-enantiomer shows slightly enhanced β-blockade efficacy [1] [5] [6].

ISA-Mediated Partial Agonist Effects on Cardiac Output

Oxprenolol’s intrinsic sympathomimetic activity (ISA) stems from its capacity to stabilize active-state conformations of β-adrenergic receptors, triggering submaximal G-protein signaling even during competitive antagonism. In label-free integrative pharmacology on-target (iPOT) assays, oxprenolol produces distinct dynamic mass redistribution (DMR) profiles in A431 cells, characterized by:

  • Early-phase positive DMR amplitudes (+60 pm) indicating Gαs-adenylyl cyclase activation
  • Late-phase negative shifts (−40 pm) reflecting β-arrestin recruitmentThis biased agonism preserves ~30% of cardiac output at rest compared to pure antagonists like propranolol. In cachexia models, S-oxprenolol (50 mg/kg/day) maintained cardiac function without negative inotropy—attributed to preferential β2-partial agonism that enhances myocyte survival pathways (Akt phosphorylation, reduced TRAF-6) [2] [3] [5].

Secondary Receptor Interactions

Serotonin 5-HT1A/5-HT1B Receptor Antagonism

Oxprenolol binds serotonin receptors with clinically relevant affinities (Ki = 94.2 nM at 5-HT1A; 642 nM at 5-HT1B), functioning as a competitive antagonist. Molecular docking reveals:

  • Ionic bonding between oxprenolol’s protonated amine and Asp116 in 5-HT1A’s transmembrane domain
  • π-π stacking of its allyloxyphenoxy moiety with Phe112This dual-receptor blockade modulates central serotonin pathways implicated in anxiety and migraines. Unlike β-selective agents lacking 5-HT affinity (e.g., atenolol), oxprenolol’s 5-HT1A antagonism may counteract β-blockade-associated depression by preventing excessive postsynaptic 5-HT1A signaling—explaining its historical use in anxiety disorders [4] [5].

Modulation of Renin-Angiotensin-Aldosterone System via Juxtaglomerular β2 Blockade

Oxprenolol suppresses plasma renin activity (PRA) by 60–70% through selective inhibition of juxtaglomerular β2-adrenergic receptors, which normally enhance renin release under sympathetic activation. Key mechanisms include:

  • Gαi-mediated reduction of cAMP in JG cells
  • Disrupted exocytosis of renin granulesIn hypertensive patients, this effect lowers angiotensin II (−45%) and aldosterone (−30%), contributing to blood pressure control without significantly altering potassium excretion. However, oxprenolol’s ISA partially offsets PRA suppression during low sympathetic tone, distinguishing it from non-ISA β-blockers like propranolol [3] [7].

Table 2: Comparative Pharmacodynamic Profiles of Beta-Blockers

MechanismOxprenololPropranololAtenolol
β1/β2 SelectivityNon-selectiveNon-selectiveβ1-Selective (26-fold)
ISA Efficacy (% max)25–30%0%0%
5-HT1A Ki (nM)94.2>10,000>10,000
PRA Reduction60–70%75–80%50–60%
Membrane StabilizationModerateHighNegligible

*PRA: Plasma renin activity; ISA: Intrinsic sympathomimetic activity [1] [3] [4].

Properties

CAS Number

22972-96-9

Product Name

Oxprenolol

IUPAC Name

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/t13-/m0/s1

InChI Key

CEMAWMOMDPGJMB-ZDUSSCGKSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

Solubility

6.80e-01 g/L

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1OCC=C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.